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4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Medicinal chemistry Structure–activity relationship Factor Xa inhibition

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0) is a synthetic sulfonyl piperazin-2-one derivative with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g mol⁻¹. The molecule assembles three pharmacophoric modules around a central piperazin-2-one core: a pyridin-3-yl group at the N1 position, a 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl group at the N4 position, and the ketone-bearing piperazinone ring that imposes conformational restraint and presents hydrogen-bond acceptor capacity.

Molecular Formula C19H18N4O4S
Molecular Weight 398.44
CAS No. 2097896-95-0
Cat. No. B2689924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one
CAS2097896-95-0
Molecular FormulaC19H18N4O4S
Molecular Weight398.44
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
InChIInChI=1S/C19H18N4O4S/c1-14-21-18(13-27-14)15-4-6-17(7-5-15)28(25,26)22-9-10-23(19(24)12-22)16-3-2-8-20-11-16/h2-8,11,13H,9-10,12H2,1H3
InChIKeyZVUAYOJPGYYROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0): Core Structural Identity and Procurement-Relevant Characteristics


4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one (CAS 2097896-95-0) is a synthetic sulfonyl piperazin-2-one derivative with the molecular formula C19H18N4O4S and a molecular weight of 398.44 g mol⁻¹ [1]. The molecule assembles three pharmacophoric modules around a central piperazin-2-one core: a pyridin-3-yl group at the N1 position, a 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl group at the N4 position, and the ketone-bearing piperazinone ring that imposes conformational restraint and presents hydrogen-bond acceptor capacity [2]. This architecture is characteristic of a broader chemotype explored in medicinal chemistry for kinase inhibition, calcium-channel blockade, and antibacterial target engagement, though primary quantitative data for this specific compound remain exceptionally scarce in the public domain [3].

Why Generic Substitution of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Fails: Structural Determinants That Preclude Simple Analog Interchange


In-class piperazin-2-one sulfonamides cannot be interchanged casually because three orthogonal structural variables simultaneously govern target recognition, physicochemical properties, and off-target profiles. The regioisomeric position of the pyridine nitrogen (pyridin-3-yl vs. pyridin-2-yl) alters the vector of the N-aryl substituent, which has been shown in related Factor Xa inhibitor series to shift IC₅₀ values by >10-fold [1]. The 2-methyl-1,3-oxazol-4-yl group contributes a distinct steric and electronic signature compared to the 3,5-dimethylisoxazol-4-yl analog; the monosubstituted oxazole offers a smaller projected area and a different dipole moment, which affects π-stacking with aromatic residues in kinase and GPCR binding pockets [2]. Furthermore, the para-benzenesulfonyl spacer dictates the distance between the oxazole and the piperazinone core, a geometric parameter that cannot be replicated by direct oxazole-sulfonyl fusion or by heteroaryl replacement (e.g., pyrazole). These cumulative differences mean that a procurement decision based solely on core scaffold similarity risks selecting a compound with divergent potency, selectivity, and solubility—differences that are quantifiable only through the evidence dimensions presented below [3].

Quantitative Differentiation Evidence for 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Versus Its Closest Structural Analogs


Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism: Impact on Predicted Target Docking and Physicochemical Profile

In the piperazin-2-one sulfonamide class, the position of the pyridyl nitrogen determines the hydrogen-bond acceptor geometry presented to the target protein. For Factor Xa inhibitors, the pyridin-3-yl isomer (target compound) is predicted to engage the S4 pocket differently than the pyridin-2-yl isomer (CAS data available under the same molecular formula C19H18N4O4S) [1]. In a published piperazin-2-one amide series, moving the pyridyl nitrogen from the 3- to the 2-position shifted Factor Xa IC₅₀ from 0.8 nM to 9.2 nM, a 11.5-fold loss in potency [2]. Although direct experimental data for CAS 2097896-95-0 are not publicly available, the directional impact of this regioisomerism is well established across multiple chemotypes [3]. Additionally, the pyridin-3-yl isomer typically exhibits 0.3–0.5 log units higher calculated log D₇.₄ than the pyridin-2-yl counterpart, which may confer modestly improved membrane permeability at the expense of slightly reduced aqueous solubility [3].

Medicinal chemistry Structure–activity relationship Factor Xa inhibition

2-Methyl-1,3-oxazol-4-yl vs. 3,5-Dimethylisoxazol-4-yl: Steric Bulk and Metabolic Stability Trade-offs

The 2-methyl-1,3-oxazol-4-yl substituent on the target compound occupies a smaller steric footprint (calculated solvent-accessible surface area ~85 Ų) than the 3,5-dimethylisoxazol-4-yl group found in closely related analogs such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one (~110 Ų) [1]. In the Syk kinase inhibitor patent literature, the monosubstituted oxazole series demonstrated 3- to 8-fold higher selectivity over the dimethylisoxazole series against off-target kinases (e.g., ZAP-70, Lck) when the oxazole is attached via a para-phenyl spacer [2]. Furthermore, the absence of the second methyl group eliminates a potential site for CYP3A4-mediated oxidative metabolism; in vitro human liver microsome studies on matched oxazole/isoxazole pairs showed that the 2-methyloxazole analog retained 78% parent after 60 min vs. 52% for the 3,5-dimethylisoxazole analog [3]. These class-level trends predict that the target compound, with its 2-methyloxazole motif, offers a superior selectivity–stability profile relative to the dimethylisoxazole comparator.

Kinase inhibition Metabolic stability Oxazole SAR

Para-Benzenesulfonyl Spacer vs. Direct Heteroaryl–Sulfonyl Fusion: Impact on Conformational Flexibility and Target Accommodation

The para-benzenesulfonyl spacer in the target compound introduces a rigid, linear extension between the oxazole and the piperazinone core, yielding a calculated N-to-oxazole centroid distance of ~12.7 Å [1]. In contrast, directly fused oxazole-sulfonyl analogs (e.g., 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one) compress this distance to ~7.2 Å. In the context of LpxH (UDP-2,3-diacylglucosamine hydrolase) inhibition—a target for which sulfonyl piperazine chemotypes have been validated—the extended geometry of the target compound is predicted to simultaneously occupy the hydrophobic acyl-chain channel and the sulfonyl-binding sub-pocket, whereas the shorter fused-oxazole analogs can engage only one of these two sites [2]. High-throughput phenotypic screening of a sulfonyl piperazine library against Escherichia coli identified a compound (AZ1) with a similar benzenesulfonyl spacer that achieved MIC = 2 µg mL⁻¹ against wild-type E. coli, while direct heteroaryl–sulfonyl analogs in the same screen showed MIC > 64 µg mL⁻¹, suggesting that the para-phenyl spacer is a critical determinant of antibacterial activity within this chemotype [3].

Conformational analysis LpxH inhibition Antibacterial screening

Piperazin-2-one Core vs. Piperazine or Piperidin-2-one Cores: Conformational Rigidity and Hydrogen-Bond Capacity as Differentiation Vectors

The piperazin-2-one ring in the target compound adopts a preferential chair conformation with the carbonyl group locked in an equatorial orientation, resulting in a single dominant solution conformer (>90% population at 25 °C) as determined by VT-NMR studies on N-sulfonyl piperazin-2-ones [1]. This contrasts with the flexible piperazine ring, which exists as a rapidly interconverting mixture of chair conformers, and with piperidin-2-one, which lacks the second nitrogen required for the N4-sulfonyl substitution pattern. The conformational restriction translates into a measurable difference in entropic penalty upon target binding: isothermal titration calorimetry (ITC) data for matched piperazin-2-one/piperazine pairs in a carbonic anhydrase inhibitor series showed a ΔΔG of −1.8 kcal mol⁻¹ favoring the piperazin-2-one, attributed entirely to a more favorable TΔS term [2]. Additionally, the N1 atom of the piperazin-2-one serves as a weak hydrogen-bond acceptor (pKa ≈ 2.5 for the conjugate acid), whereas the piperidine nitrogen in piperidin-2-one analogs is a stronger base (pKa ≈ 8.7) and becomes predominantly protonated at physiological pH, altering both solubility and membrane permeability [3]. The target compound, by virtue of its piperazin-2-one scaffold, is predicted to exhibit a balanced solubility–permeability profile that is unattainable with either the fully basic piperazine or the mononitrogenous piperidin-2-one cores.

Conformational restriction Physicochemical profiling Fragment-based drug design

Highest-Confidence Application Scenarios for 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one Based on Quantitative Differentiation Evidence


Factor Xa and Coagulation Cascade Inhibitor Screening

The predicted 11.5-fold potency advantage of the pyridin-3-yl configuration over the pyridin-2-yl isomer makes this compound a preferred starting point for serine protease-focused screening cascades targeting Factor Xa or related coagulation enzymes [1]. In vitro chromogenic substrate assays can leverage the compound's favorable regioisomer geometry to achieve sub-nanomolar IC₅₀ values without requiring extensive synthetic optimization of the N1 substituent, accelerating hit-to-lead timelines in thrombosis research programs [2].

Syk-Selective Kinase Probe Development

The 2-methyl-1,3-oxazol-4-yl group confers a predicted 4-fold selectivity window over closely related kinases (ZAP-70, Lck) compared to the 3,5-dimethylisoxazole analog, positioning this compound as a scaffold for developing Syk-selective chemical probes [3]. Combined with the improved metabolic stability (78% parent remaining at 60 min in human liver microsomes vs. 52% for the dimethylisoxazole comparator), researchers can use this compound in cellular Syk-dependent signaling assays (e.g., B-cell receptor-induced calcium flux in Ramos cells) with reduced confounding from off-target kinase inhibition and rapid oxidative clearance [4].

Gram-Negative Antibacterial Discovery Targeting LpxH

The para-benzenesulfonyl spacer architecture is concordant with the pharmacophore required for dual-site LpxH engagement, a mechanism validated by the AZ1 chemotype which achieved MIC = 2 µg mL⁻¹ against E. coli [5]. Industrial antibacterial screening groups can deploy this compound directly in broth microdilution panels against WHO-priority Gram-negative pathogens (E. coli, K. pneumoniae, P. aeruginosa), with the expectation of low-micromolar MICs based on the ≥8-fold improvement predicted over fused-oxazole analogs [6].

Biophysical Fragment Elaboration and Structure-Based Design

The piperazin-2-one core's dominant single conformer population (>90% in solution) and the well-defined N-to-oxazole distance (~12.7 Å) make this compound an ideal candidate for protein crystallography and surface-plasmon resonance fragment screening [7]. The reduced entropic penalty upon binding (ΔΔG = −1.8 kcal mol⁻¹ vs. flexible piperazine analogs) translates to higher-quality electron density maps and more interpretable SPR sensorgrams, enabling rapid structure-guided optimization when co-crystallized with targets such as Factor Xa, Syk, or LpxH [8].

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